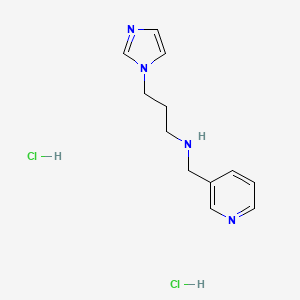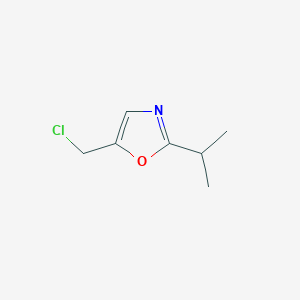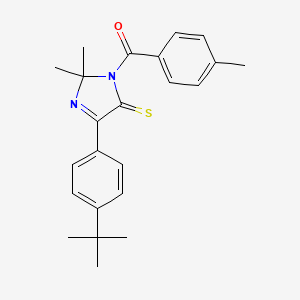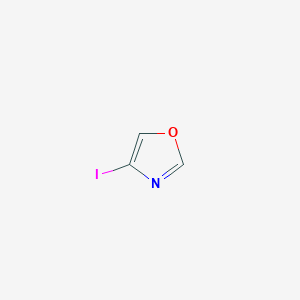
3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride
Overview
Description
3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor VIII and has been found to have significant effects on various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride involves the inhibition of GSK-3 activity. This enzyme is involved in the regulation of various signaling pathways in the body, including the Wnt signaling pathway, which plays a critical role in the development and maintenance of various tissues and organs. By inhibiting GSK-3 activity, this compound can modulate these signaling pathways and potentially prevent or treat various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride are complex and varied. It has been found to have significant effects on various signaling pathways in the body, including the Wnt signaling pathway, which is involved in the development and maintenance of various tissues and organs. It has also been found to have potential neuroprotective effects, as well as effects on glucose metabolism and insulin signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride in lab experiments is its potential therapeutic applications. This compound has been extensively studied for its effects on various diseases and has shown promising results in preclinical studies. However, one of the limitations of using this compound is its complex mechanism of action, which makes it difficult to study and understand fully.
Future Directions
There are many potential future directions for the study of 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride. One potential direction is the development of more potent and selective inhibitors of GSK-3 activity, which could have even greater therapeutic potential. Another potential direction is the study of the compound's effects on other signaling pathways and physiological processes, which could lead to the discovery of new therapeutic targets and treatments for various diseases. Finally, the development of new methods for synthesizing and purifying this compound could also facilitate its use in scientific research.
Scientific Research Applications
3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have significant effects on various biochemical and physiological processes, including the regulation of glycogen synthase kinase-3 (GSK-3) activity, which is involved in the development of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes.
properties
IUPAC Name |
3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-3-12(9-13-4-1)10-14-5-2-7-16-8-6-15-11-16;;/h1,3-4,6,8-9,11,14H,2,5,7,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAFPMNWGRREBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCCN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3223715.png)
![4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B3223718.png)

![2-((3-bromobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3223729.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B3223734.png)

![4-[(3-Bromobenzyl)thio]-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3223752.png)
![N-(2-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3223757.png)
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one](/img/structure/B3223771.png)
